

Precision Synthesis Guide: 5-Chloro-2-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *5-Chloro-2-fluoro-3-methylphenylboronic acid*

CAS No.: 352535-87-6

Cat. No.: B1355222

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Executive Summary

Target Molecule: **5-Chloro-2-fluoro-3-methylphenylboronic acid** CAS: 352535-87-6

Molecular Formula: $C_7H_7BClFO_2$ Significance: This fluorinated phenylboronic acid is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize poly-substituted biaryl pharmacophores.[1] The unique substitution pattern (fluoro-group ortho to the boronic acid, combined with a meta-methyl and para-chloro arrangement) imparts specific electronic and steric properties valuable for modulating metabolic stability and binding affinity in drug candidates.[1]

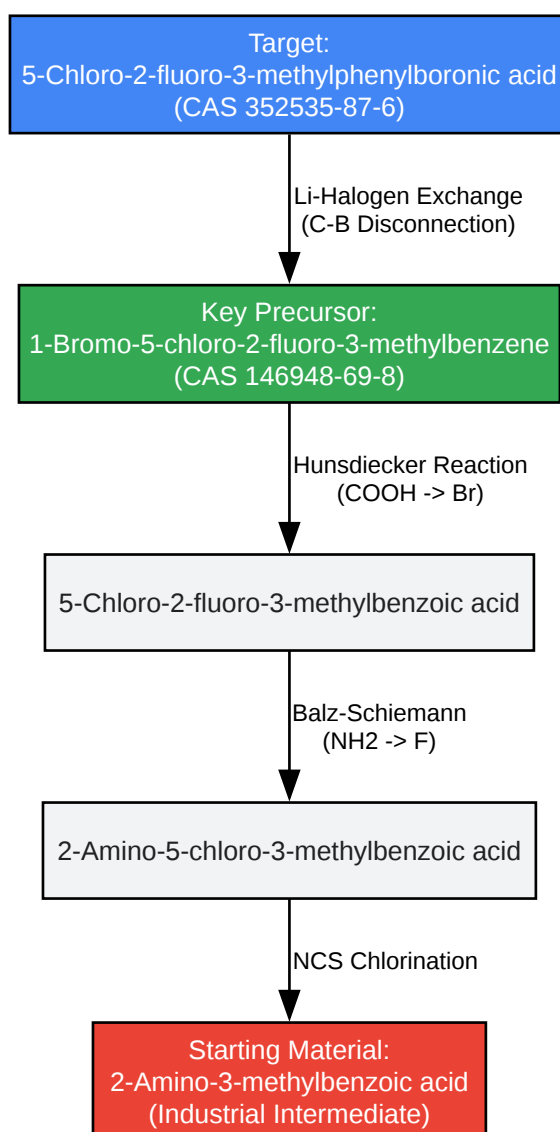
This guide details a high-fidelity synthesis route prioritizing regiochemical integrity and scalability. The primary workflow utilizes a Cryogenic Lithium-Halogen Exchange on a commercially available aryl bromide precursor, followed by electrophilic trapping with a borate ester.[1] We also provide a rational "de novo" retrosynthesis for the precursor itself, grounded in industrial intermediate chemistry.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 352535-87-6 poses a regiochemical challenge due to the presence of three distinct substituents (Cl, F, Me) on the benzene ring.[1] Direct electrophilic aromatic substitution (e.g., direct borylation) is risky due to competing directing effects.[1]

Strategic Disconnection: The most reliable disconnection is at the C-B bond.[1] The precursor of choice is 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS 146948-69-8).[1] The bromine atom provides a specific handle for metalation, ensuring the boronic acid is installed exactly at position 1, preserving the relative positions of the F, Cl, and Me groups.[1]

Visualization: Retrosynthetic Tree



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Caption: Retrosynthetic pathway deriving the target boronic acid from the key aryl bromide precursor, and further tracing the precursor back to the industrial intermediate 2-amino-3-methylbenzoic acid.

Part 2: Primary Synthesis Route (The "Gold Standard")^[1]

Methodology: Cryogenic Lithium-Halogen Exchange followed by Borate Trapping.^[1] Starting

Material: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS 146948-69-8).^{[1][2]}

Reaction Mechanism & Rationale

The reaction relies on the rapid exchange of the bromine atom for lithium using n-Butyllithium (n-BuLi) at -78°C.^[1]

- Why -78°C? The substrate contains a Fluorine atom ortho to the Bromine.^[1] At higher temperatures (>-50°C), the lithiated intermediate is prone to benzyne formation via elimination of LiF.^[1] Maintaining cryogenic conditions is critical to prevent this side reaction.^[1]
- Why n-BuLi? While i-PrMgCl (Turbo Grignard) is milder, n-BuLi ensures complete conversion of the sterically crowded aryl bromide and generates a highly reactive Aryl-Li species that traps the borate ester efficiently.^[1]

Detailed Experimental Protocol

Reagents:

- 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (1.0 eq)^[1]
- n-Butyllithium (2.5 M in hexanes, 1.1 eq)^[1]
- Triisopropyl borate (B(OiPr)₃) (1.2 eq)^[1]
- Tetrahydrofuran (THF), anhydrous (0.1 M concentration relative to substrate)^[1]
- 2N Hydrochloric acid (HCl)^[1]

Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with nitrogen for 15 minutes.[\[1\]](#)
- Solvation: Charge the flask with 1-Bromo-5-chloro-2-fluoro-3-methylbenzene and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi dropwise via the addition funnel over 20 minutes.
 - Critical Control Point: Maintain internal temperature below -70°C. The solution may turn yellow/orange, indicating the formation of the Aryl-Lithium species.[\[1\]](#)
 - Aging: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.[\[1\]](#)
- Boronation: Add Triisopropyl borate dropwise over 10 minutes.
 - Note: Triisopropyl borate is preferred over Trimethyl borate as it is less prone to polymerization and easier to handle, though Trimethyl borate is a valid alternative.[\[1\]](#)
- Warming: Allow the reaction mixture to warm slowly to room temperature (20-25°C) over 2-3 hours. The mixture will likely become a white suspension (boronate "ate" complex).[\[1\]](#)
- Hydrolysis: Quench the reaction by adding 2N HCl (approx. 2-3 eq) at 0°C. Stir vigorously for 30 minutes. This converts the boronate ester into the free boronic acid.[\[1\]](#)
- Workup:
 - Extract the aqueous layer with Ethyl Acetate (3x).[\[1\]](#)
 - Wash combined organics with brine.[\[1\]](#)
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize the crude solid from a mixture of Acetonitrile/Water or Hexane/Ethyl Acetate.[\[1\]](#)

- Warning: Boronic acids can dehydrate to form boroxines (anhydrides).[1] Avoid prolonged heating during drying.[1]

Yield & Characterization Expectations

Parameter	Specification
Typical Yield	75 - 85%
Appearance	White to off-white solid
¹ H NMR (DMSO-d ₆)	δ ~2.2 ppm (s, 3H, Me), ~7.3-7.6 ppm (aromatic protons), ~8.2 ppm (br s, 2H, B(OH) ₂).[1]
¹⁹ F NMR	Single peak (approx -115 to -120 ppm).[1]
Purity (HPLC)	>98% (Area %)

Part 3: De Novo Precursor Synthesis (Back-Integration)

If the aryl bromide precursor (CAS 146948-69-8) is unavailable, it can be synthesized from the industrial intermediate 2-Amino-3-methylbenzoic acid.[1] This route leverages the "Chlorantraniliprole" supply chain chemistry.[1]

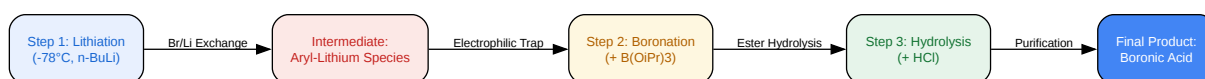
Synthesis Logic

- Chlorination: 2-Amino-3-methylbenzoic acid is treated with N-Chlorosuccinimide (NCS) in DMF or acetonitrile.[1] The amino group directs the chlorine to the para position (position 5 relative to COOH if NH₂ is at 2).[1]
 - Product: 2-Amino-5-chloro-3-methylbenzoic acid.[1][3][4]
- Fluorination (Balz-Schiemann): The amino group is converted to a diazonium salt (using NaNO₂/HBF₄) and thermally decomposed to install the fluorine.[1]
 - Product: 5-Chloro-2-fluoro-3-methylbenzoic acid.[1]
- Bromodecarboxylation (Hunsdiecker-type): The carboxylic acid is converted to the bromide.[1] Classical Hunsdiecker (Ag salt + Br₂) is effective but expensive.[1] A modern alternative is

the Barton decarboxylation or using LiOAc/NBS catalysis.[1]

- Product: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene.[1][2]

Visualization: Reaction Workflow



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Caption: Operational workflow for the conversion of the aryl bromide to the target boronic acid.

Part 4: Safety & Handling

- n-Butyllithium: Pyrophoric.[1] Must be handled under inert atmosphere (Nitrogen/Argon).[1] Use a cannula or sure-seal syringe techniques.[1] Have a Class D fire extinguisher nearby.
- Hydrofluoric Acid Risks (De Novo Route): If using HBF₄ or HF sources in the Balz-Schiemann step, extreme caution is required.[1] Calcium gluconate gel must be available for skin exposure.[1]
- Boronic Acid Stability: Store at 2-8°C. Boronic acids can form trimeric anhydrides (boroxines) upon dehydration.[1] This is reversible in aqueous media but can complicate melting point determination.[1]

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- To cite this document: BenchChem. [Precision Synthesis Guide: 5-Chloro-2-fluoro-3-methylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355222/docs#precision-synthesis-guide-5-chloro-2-fluoro-3-methylphenylboronic-acid>]

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